Ethyl (2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetate is a synthetic organic compound with the molecular formula and a molecular weight of approximately 412.9 g/mol. This compound is characterized by its complex structure, which includes a chloro-substituted benzo[c]chromene moiety. It is classified as a benzochromene derivative, which is a type of polycyclic aromatic compound.
This compound can be sourced from various chemical suppliers and databases, including PubChem and Sigma-Aldrich. Its classification falls under organic compounds, specifically within the category of chromene derivatives, which are known for their diverse biological activities. The compound is also identified by its CAS number 405917-13-7 .
The synthesis of ethyl (2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetate typically involves multi-step organic reactions. Key methods may include:
Technical details regarding specific reagents and conditions are crucial for optimizing yield and purity during synthesis.
The molecular structure of ethyl (2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetate can be represented by various structural formulas:
InChI=1S/C23H21ClO5/c1-2-27-23(26)21(14-8-4-3-5-9-14)28-20-13-19-17(12-18(20)24)15-10-6-7-11-16(15)22(25)29-19/h3-5,8-9,12-13,21H,2,6-7,10-11H2,1H3This code provides a standard representation that can be used in computational chemistry software to visualize the compound's structure.
Ethyl (2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetate may participate in various chemical reactions typical for esters and aromatic compounds:
These reactions highlight the compound's reactivity profile and potential pathways for further chemical modification.
The mechanism of action for ethyl (2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxyacetate in biological systems may involve:
Data on specific targets or pathways affected by this compound would require empirical studies to elucidate its pharmacological profile.
Ethyl (2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxyacetate is expected to exhibit:
Key chemical properties include:
Relevant analyses such as melting point determination and spectroscopic characterization (NMR, IR) would provide additional insights into its physical state and purity.
Ethyl (2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen -3-yloxyacetate has potential applications in:
Further research is necessary to fully explore these applications and validate the compound's efficacy in various scientific fields.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4